Tetradymol
Description
Tetradymol (C₁₅H₂₂O₂) is a hepatotoxic furanoeremophilane sesquiterpene lactone primarily isolated from Tetradymia glabrata and hybrid Ligularia species . It exhibits an oral LD₅₀ of 250 mg/kg in mice, causing centrilobular hepatic necrosis and photosensitization in livestock through the accumulation of phylloerythrin, a chlorophyll metabolite . Mechanistically, tetradymol disrupts mitochondrial function by uncoupling oxidative phosphorylation while paradoxically inhibiting ATPase activity in submitochondrial particles, suggesting compartment-specific interactions within mitochondria . Its toxicity is modulated by cytochrome P-450 metabolism, generating a more toxic metabolite .
Properties
CAS No. |
52279-13-7 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f][1]benzofuran-8a-ol |
InChI |
InChI=1S/C15H22O2/c1-10-9-17-13-8-15(16)6-4-5-11(2)14(15,3)7-12(10)13/h9,11,16H,4-8H2,1-3H3/t11-,14+,15-/m0/s1 |
InChI Key |
YGPYHQDJFQOKLN-GLQYFDAESA-N |
SMILES |
CC1CCCC2(C1(CC3=C(C2)OC=C3C)C)O |
Isomeric SMILES |
C[C@H]1CCC[C@]2([C@@]1(CC3=C(C2)OC=C3C)C)O |
Canonical SMILES |
CC1CCCC2(C1(CC3=C(C2)OC=C3C)C)O |
Synonyms |
tetradymol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: Tetradymol vs. Tetradymodiol
Tetradymol (compound II) and its hydroxylated derivative, tetradymodiol (compound III), differ structurally by the presence of a hydroxyl group in the latter. This modification increases hepatotoxicity: tetradymodiol induces comparable or greater liver damage than tetradymol in mice, as evidenced by reductive cleavage studies and NMR/X-ray crystallography data .
| Parameter | Tetradymol | Tetradymodiol |
|---|---|---|
| Molecular Formula | C₁₅H₂₂O₂ | C₁₅H₂₂O₃ |
| LD₅₀ (mice, oral) | 250 mg/kg | ~250 mg/kg (higher necrosis) |
| Key Functional Group | Lactone | Hydroxylated lactone |
| Toxicity Mechanism | Mitochondrial uncoupling | Enhanced metabolic activation |
Hybrid-Derived vs. Parent Species Compounds
Tetradymol is absent in parent species like Ligularia subspicata and L. nelumbifolia but detected in their hybrids, indicating hybridization activates biosynthetic pathways for its production . In contrast, other furanoeremophilanes, such as subspicatins, are unique to non-hybrid Ligularia species, suggesting divergent ecological roles or toxicity profiles .
Functional Analog: Spine-less Horsebrush Toxins
Spine-less horsebrush (Tetradymia canescens) contains structurally related sesquiterpenes but requires twice the dose (2.5 lb of plant material vs. 1.25 lb for T. glabrata) to induce photosensitization in sheep . This reduced potency highlights the critical role of substituent groups in furanoeremophilanes for toxicity.
Mechanistic Comparisons
Mitochondrial Interactions
Unlike classical uncouplers (e.g., 2,4-dinitrophenol), tetradymol exhibits dual activity: uncoupling oxidative phosphorylation in intact mitochondria while inhibiting ATPase in submitochondrial particles . This paradox suggests membrane-dependent behavior, contrasting with simpler uncouplers that uniformly dissipate proton gradients.
Metabolic Activation
Tetradymol’s toxicity depends on cytochrome P-450-mediated metabolism, unlike some furanoeremophilanes that act directly. Pretreatment with enzyme inhibitors (e.g., SKF-525A) delays hepatic necrosis, indicating metabolic activation is essential . In contrast, compounds like tetradymodiol may bypass this step due to inherent reactivity from hydroxylation .
Ecological and Pharmacological Implications
- Hybrid Vigor: Hybridization in Ligularia generates tetradymol de novo, posing unique risks to herbivores .
- Synergistic Toxicity: Co-ingestion of tetradymol with black sagebrush compounds amplifies hepatotoxicity, complicating field diagnoses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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